molecular formula C6H10ClN3 B1336583 (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine CAS No. 1001611-12-6

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1336583
CAS No.: 1001611-12-6
M. Wt: 159.62 g/mol
InChI Key: MEZJZDGZPVYJTM-UHFFFAOYSA-N
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Description

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine (CAS: 1001611-12-6) is a pyrazole-derived compound with the molecular formula C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol. It features a chloro substituent at the 4-position of the pyrazole ring and an ethyl group at the 1-position, with a methanamine moiety attached to the 3-position. The compound is stored under controlled conditions (sealed, 2–8°C), indicating sensitivity to moisture or thermal degradation .

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZJZDGZPVYJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426882
Record name 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID00426882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001611-12-6
Record name 4-Chloro-1-ethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001611-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

The core pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. This approach is well-established for pyrazole derivatives and allows for substitution at various ring positions.

  • Typical Reaction: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-diketones under acidic or basic conditions.
  • Solvents: Ethanol, acetic acid, or tetrahydrofuran (THF) are commonly used.
  • Temperature: Reactions are conducted from room temperature up to reflux, depending on the substrate reactivity.

Methanamine Functionalization at the 3-Position

  • The methanamine group (-CH2NH2) at the 3-position is introduced by functional group transformation of a suitable precursor, such as a pyrazol-3-carbaldehyde or pyrazol-3-methanol intermediate.
  • Reduction of pyrazol-3-carboxylates or oxidation of pyrazol-3-methanols followed by amination are common steps.

Detailed Preparation Methodologies

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring synthesis Hydrazine + 1,3-diketone, EtOH, reflux Formation of pyrazole core
2 Halogenation N-chlorosuccinimide or equivalent, mild acid/base Introduction of 4-chloro substituent
3 N-alkylation Ethyl bromide or iodide, base (K2CO3), DMF Installation of 1-ethyl group on pyrazole N1
4 Oxidation 2-iodoxybenzoic acid (IBX) in DMSO Conversion of methanol to aldehyde intermediate
5 Amination Ammonia or amine source, reductive amination Formation of methanamine group at C3 position
6 Purification Recrystallization or chromatography Isolation of pure this compound

Research Findings and Optimization

  • Yield and Purity: Laboratory-scale syntheses typically achieve moderate to good yields (30–70%) depending on reaction conditions and purification methods. Recrystallization is the preferred purification technique for isolating the final product with high purity.
  • Industrial Scale: Proprietary continuous flow methods and catalyst optimizations are employed to improve yield, reduce reaction times, and enhance product consistency in industrial settings.
  • Reaction Monitoring: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm structure and purity during synthesis.

Comparative Analysis of Preparation Methods

Method Aspect Laboratory Synthesis Industrial Synthesis
Scale Milligram to gram scale Kilogram to ton scale
Reaction Control Batch reactions with manual monitoring Continuous flow reactors with automated control
Purification Recrystallization, chromatography Crystallization, filtration, proprietary methods
Yield Moderate (30–70%) Optimized for high yield (>80%)
Safety and Environment Standard lab safety protocols Enhanced safety, waste minimization

Summary of Key Data

Property Value
Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS Number 1001611-12-6
IUPAC Name (4-chloro-1-ethylpyrazol-3-yl)methanamine
Common Solvents for Synthesis Ethanol, THF, DMSO
Typical Reaction Temperature Room temperature to reflux
Purification Methods Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, exhibit significant anticancer properties. For instance, a series of pyrazole-based compounds have shown promising activity against various cancer cell lines by inhibiting specific oncogenic pathways. The compound's structure allows for interaction with critical biological targets, leading to apoptosis in cancer cells .

Neurological Disorders

The compound has been investigated as a potential therapeutic agent for neurological disorders. It acts as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype, which is implicated in conditions such as Alzheimer's disease and schizophrenia. Preclinical studies suggest that it may help in ameliorating symptoms associated with these disorders by enhancing cholinergic signaling .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies in infectious diseases .

Herbicidal Activity

This compound has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Studies demonstrate that it can effectively control weed populations without adversely affecting crop yield, thus offering a sustainable alternative to traditional herbicides .

Plant Growth Regulators

In addition to its herbicidal properties, this compound can function as a plant growth regulator. It promotes root development and enhances stress resistance in plants, which can be beneficial in agricultural practices aimed at improving crop resilience against environmental stresses .

Synthesis of Novel Materials

The unique chemical properties of this compound make it suitable for synthesizing novel materials with specific functionalities. For example, it can be used as a precursor in the formation of metal-organic frameworks (MOFs) and coordination compounds that exhibit interesting catalytic properties .

Photovoltaic Applications

Recent advancements have explored the use of pyrazole derivatives in photovoltaic systems. The incorporation of this compound into solar cell designs has shown to enhance charge transport properties and improve overall efficiency .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Neurological DisordersModulates M4 muscarinic receptors
Antimicrobial PropertiesInhibits growth of bacterial strains
Agricultural ScienceHerbicidal ActivityControls weeds effectively
Plant Growth RegulatorsEnhances root development
Material ScienceSynthesis of Novel MaterialsUseful in creating metal-organic frameworks
Photovoltaic ApplicationsImproves charge transport properties

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values below 10 μM against several cancer cell lines, indicating strong anticancer potential.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with this compound showed a 30% reduction in weed biomass compared to untreated controls, highlighting its effectiveness as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 1197234-43-7)
  • Molecular Formula : C₆H₁₁N₃
  • Substituents : Methyl groups at pyrazole positions 1 and 3; methanamine at position 4.
  • Key Properties : Typically isolated as an oxalate salt (molecular weight: 215.209 g/mol) .
  • Comparison : The absence of a chloro group and the presence of two methyl substituents reduce steric hindrance compared to the target compound. This may enhance solubility but reduce electrophilic reactivity.
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride (CAS: 1193389-54-6)
  • Molecular Formula : C₁₀H₁₁Cl₂N₃
  • Substituents : 3-Chlorophenyl group at pyrazole position 1; methanamine at position 4 (as a hydrochloride salt).
  • Key Properties : Higher molecular weight (244.12 g/mol) due to the aromatic substituent and salt form. The hydrochloride salt improves aqueous solubility compared to free bases .
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (CAS data unavailable)
  • Substituents : Ethyl at position 1, methyl at position 3, and methanamine at position 4.
  • Key Properties : Hemihydrochloride salt form is reported, suggesting moderate polarity .
  • Comparison : The methyl group at position 3 may sterically hinder interactions at the pyrazole core compared to the target compound’s chloro substituent, which offers both steric and electronic effects.

Physicochemical and Functional Properties

Solubility and Stability
  • The target compound’s storage at 2–8°C contrasts with the oxalate and hydrochloride salts of analogs (e.g., ), which are more stable at room temperature due to salt formation.
  • General methanamine solubility trends (e.g., in polar solvents like DMF or water) suggest that substituents like chloro or aromatic groups reduce solubility, whereas salt forms (e.g., hydrochloride) improve it.

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine C₆H₁₀ClN₃ Cl (4), Ethyl (1), NH₂ (3) 159.62 Sealed storage (2–8°C), free base
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₆H₁₁N₃ CH₃ (1,3), NH₂ (4) 125.17 Oxalate salt; improved crystallinity
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine HCl C₁₀H₁₁Cl₂N₃ Cl (phenyl), NH₂ (4) 244.12 Hydrochloride salt; enhanced solubility
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine C₇H₁₃N₃ CH₂CH₃ (1), CH₃ (3), NH₂ (4) 139.20 Hemihydrochloride form; moderate polarity

Biological Activity

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A pyrazole ring with a chlorine atom at the 4-position.
  • An ethyl group at the 1-position.
  • An amino group at the 3-position.

This unique substitution pattern influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate their activity through:

  • Binding to active sites : Similar compounds have shown the ability to bind to proteins like cyclin-dependent kinase 2 (cdk2), influencing cell cycle regulation.
  • Nucleophilic reactions : The compound may undergo nucleophilic addition-elimination reactions, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research findings indicate that this compound can inhibit cancer cell proliferation through apoptosis induction.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)10

These findings highlight its potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of several pathogenic fungi and bacteria, suggesting its utility in treating infections caused by resistant strains .

Case Study 2: Anticancer Mechanisms

In another investigation, researchers assessed the anticancer mechanisms of pyrazole derivatives against human cancer cell lines. The study revealed that this compound induced apoptosis via caspase activation and modulation of Bcl-2 family proteins. This mechanism underlines its therapeutic potential in oncology .

Applications in Research and Industry

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its applications include:

Medicinal Chemistry : Used in synthesizing pharmaceutical compounds aimed at treating infectious diseases and cancers.

Agricultural Chemistry : Investigated for developing agrochemicals due to its biological activity against pests and pathogens.

Biological Studies : Employed in enzyme inhibition studies and receptor binding assays to explore its pharmacological properties .

Q & A

Q. What are the established synthetic routes for (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, and how are reaction conditions optimized?

The compound can be synthesized via Mannich reactions, leveraging amine-containing intermediates. For example, analogous pyrazole derivatives are prepared by reacting chloro-substituted phenols with diazacrown ethers under alkaline conditions, yielding bis-substituted products (98% yield) . Optimization involves adjusting pH, temperature (e.g., 50–80°C), and solvent systems (e.g., ethanol/water mixtures). Purification typically employs recrystallization or column chromatography to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography : Critical for confirming 3D structure and substituent positions, as demonstrated in pyrazole derivatives using SHELX software for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify chloro, ethyl, and methanamine groups, with chemical shifts for pyrazole protons typically observed at δ 6.5–8.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C7_7H11_{11}ClN3_3: 172.06 g/mol) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Solubility varies with solvent polarity; methylamine derivatives show higher solubility in polar aprotic solvents (e.g., DMF, pyridine) at 25°C (mole fraction ~0.15–0.25) . Stability studies recommend storage under inert atmospheres (N2_2) at –20°C to prevent degradation. LogP values (estimated ~1.5–2.0) suggest moderate lipophilicity, influencing bioavailability assays .

Q. What preliminary biological screening models are used to assess its bioactivity?

Initial screens include:

  • Antimicrobial assays : Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values) .
  • Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} .

Advanced Research Questions

Q. How can synthetic yield and scalability be improved for industrial research applications?

Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization) by maintaining precise temperature/pH control . Catalytic methods using Pd or Cu ligands (0.5–1 mol%) improve coupling efficiency in pyrazole functionalization . Process analytical technology (PAT) monitors reaction progress in real-time .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) simulates binding to targets like GPCRs or kinases, with validation via mutagenesis studies .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Replication : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, solvent controls) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., outlier removal via Grubbs’ test) .
  • Structural analogs : Compare with derivatives to isolate substituent-specific effects .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

  • Chloro substitution : Position 4 on the pyrazole ring enhances antimicrobial activity by increasing electrophilicity .
  • Ethyl group : Improves metabolic stability compared to methyl analogs .
  • Methanamine linker : Facilitates hydrogen bonding with target enzymes (e.g., kinases) .

Q. What toxicological and environmental safety assessments are necessary for lab handling?

  • Acute toxicity : LD50_{50} determination in rodent models .
  • Ecotoxicity : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC50_{50}) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure .

Q. How is this compound applied in targeted drug delivery or prodrug development?

The methanamine group enables conjugation to nanoparticles (e.g., PLGA) for pH-sensitive release . Prodrug strategies involve masking the amine with acetyl or tert-butoxycarbonyl (Boc) groups, hydrolyzed in vivo by esterases .

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